4-Methylene-1,3-dioxaspiro[4.5]decan-2-one
Overview
Description
4-Methylene-1,3-dioxaspiro[45]decan-2-one is a chemical compound with the molecular formula C9H12O3 It features a spirocyclic structure, which includes a five-membered dioxolane ring fused to a six-membered cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the formation of the spirocyclic structure.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Automated Reactors: To ensure precise control over reaction conditions.
Purification Steps: Including distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylene-1,3-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines, thiols, or halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: Can produce alcohols or hydrocarbons.
Scientific Research Applications
4-Methylene-1,3-dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Form Reactive Intermediates: That can participate in further chemical reactions.
Comparison with Similar Compounds
4-Methylene-1,3-dioxaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]decan-2-one: A related spirocyclic compound with similar structural features.
3-Methylene-1-oxaspiro[4.5]decan-2-one: Another spirocyclic compound with a different ring system.
Uniqueness
The uniqueness of this compound lies in its specific combination of a methylene group and a dioxaspiro structure, which imparts distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
4-methylidene-1,3-dioxaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-7-9(12-8(10)11-7)5-3-2-4-6-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSXIURLVVZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2(CCCCC2)OC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350682 | |
Record name | 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92474-80-1 | |
Record name | 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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